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Abstract

This document provides a comprehensive guide for determining the Minimum Inhibitory
Concentration (MIC) of the triazole antifungal agent voriconazole against pathogenic yeasts
and molds using the broth microdilution (BMD) method. Grounded in authoritative standards
from the Clinical and Laboratory Standards Institute (CLSI), this guide details the underlying
principles, step-by-step protocols, data interpretation, and quality control measures. It is
intended for researchers, clinical scientists, and drug development professionals engaged in
antifungal susceptibility testing.

Introduction: The Principle of Broth Microdilution
for Antifungal Susceptibility Testing

The broth microdilution method is the gold-standard quantitative technique for determining the
in vitro susceptibility of a fungus to an antifungal agent.[1] The core principle involves
challenging a standardized fungal inoculum with serially diluted concentrations of the antifungal
agent in a liquid growth medium within a 96-well microtiter plate.[2] Following a specified
incubation period, the plates are examined for visible growth. The MIC is defined as the lowest
concentration of the antifungal agent that substantially inhibits the growth of the organism.[1][2]

[3]

Voriconazole, a broad-spectrum triazole, functions by inhibiting the fungal cytochrome P450-
dependent enzyme 14-a-lanosterol demethylase, which is critical for the synthesis of
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ergosterol, an essential component of the fungal cell membrane.[4] This disruption leads to the
accumulation of toxic sterol precursors and ultimately inhibits fungal growth. Accurate MIC
determination is crucial for guiding therapeutic choices, monitoring for the emergence of
resistance, and in the research and development of new antifungal agents.[5] This protocol is
primarily based on the CLSI M27-A3 and M38-A2 reference methods for yeasts and molds,
respectively.[6][7][8]

Materials and Reagents

» Voriconazole powder (reagent grade)

e Dimethyl sulfoxide (DMSO)

e RPMI 1640 broth medium (with L-glutamine, without sodium bicarbonate)
» Morpholinepropanesulfonic acid (MOPS) buffer

e Glucose (Dextrose)

« Sterile distilled water

 Sterile 96-well, round-bottom microtiter plates

» Sterile reservoirs and multichannel pipettes

e Spectrophotometer or McFarland densitometer

e Fungal isolates (test and quality control strains)

o Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
 Sterile saline (0.85%) or phosphate-buffered saline (PBS)

o Humidified incubator (35°C)

» Plate reader (optional, for spectrophotometric reading)
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Protocol Part 1: Preparation of Media and

Voriconazole Stock Solutions
Preparation of RPMI 1640 Test Medium

The standard medium for antifungal susceptibility testing is RPMI 1640, buffered to a
physiological pH to ensure consistent fungal growth.[9][10]

Prepare RPMI 1640 broth according to the manufacturer's instructions.

Buffer the medium to pH 7.0 using 0.165 M MOPS buffer.[11][12]

For testing Aspergillus spp., supplementation with 2% glucose may enhance growth and
simplify visual readings.[13][14]

Sterilize the final medium by filtration (0.22 um filter) and store at 4°C.

Preparation of Voriconazole Stock and Working
Solutions

Accurate preparation of the antifungal stock solution is critical for the integrity of the MIC
results.

e Primary Stock Solution: Voriconazole is poorly soluble in water; therefore, DMSO is the
recommended solvent.[9][11][13] Accurately weigh the voriconazole powder and dissolve it
in 100% DMSO to create a high-concentration primary stock (e.g., 1600 pug/mL). The final
concentration of DMSO in the test wells should not exceed 1% to avoid inhibiting fungal

growth.

o Working Solution: Perform a serial dilution of the primary stock solution in the RPMI 1640
test medium to prepare the working solutions. These solutions should be prepared at twice
the final desired concentration, as they will be diluted 1:1 with the fungal inoculum in the
microtiter plate.[15] For a typical final concentration range of 0.008 to 16 pug/mL, the 2x
working solutions will range from 0.016 to 32 pg/mL.[6][9]
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Protocol Part 2: The Broth Microdilution Assay

Workflow
Inoculum Preparation

The density of the fungal inoculum must be carefully standardized to ensure reproducibility.

¢ Subculture the fungal isolate onto SDA or PDA and incubate at 35°C for 24-48 hours (for
yeasts) or until adequate sporulation occurs (for molds).

e Harvest the colonies (yeasts) or conidia (molds) and suspend them in sterile saline.

o Adjust the suspension turbidity to match a 0.5 McFarland standard using a
spectrophotometer (at 530 nm, transmittance of 75-77%) or a McFarland densitometer. This
corresponds to approximately 1-5 x 106 CFU/mL for yeasts.

¢ Final Inoculum Dilution: Dilute the standardized suspension in RPMI 1640 medium to
achieve the final target inoculum concentration in the wells.

o For Yeasts (Candida spp.): The final inoculum should be 0.5-2.5 x 10*3 CFU/mL.[4][9]

o For Molds (Aspergillus spp.): The final inoculum should be 0.4-5 x 10*4 CFU/mL.[8][16]

Microtiter Plate Preparation and Inoculation

The following workflow describes the process of setting up the 96-well plate for the MIC assay.

Plate Preparation

)
A

Reading & Interpretation

Click to download full resolution via product page

Fig 1. Broth microdilution experimental workflow.
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e Using a multichannel pipette, add 100 pL of sterile RPMI 1640 medium to all wells of a 96-
well microtiter plate, except for the first column if using pre-prepared 2x drug solutions. A
more common manual method involves adding 100 uL to wells 2 through 12.[15]

e Add 200 pL of the highest 2x voriconazole working solution to the wells in column 1.
Alternatively, add 100 pL of medium to all wells, then add 100 pL of the highest 2x drug
concentration to column 1.[15]

o Perform a 1:1 serial dilution by transferring 100 uL from column 1 to column 2. Mix
thoroughly by pipetting up and down.

o Continue this serial dilution across the plate to column 10. After mixing column 10, discard
100 pL.

e Column 11 will serve as the growth control (drug-free).
e Column 12 will serve as the sterility control (uninoculated medium).

e Add 100 pL of the final standardized fungal inoculum to wells 1 through 11. This step dilutes
the voriconazole to its final 1x concentration and achieves the target inoculum density.

e The final volume in each well (1-11) will be 200 pL. Well 12 will contain 100 pL of
uninoculated medium.

Incubation

Incubate the plates in a humidified environment at 35°C.[4][9][17]

o For Candida spp.: Read plates after 24 and 48 hours. While 48-hour readings are the
reference standard for voriconazole breakpoints, 24-hour readings can often provide a
reliable preliminary result for common species.[6][7]

o For Aspergillus spp.: Read plates after 48 hours.[10][14][17]

Protocol Part 3: Reading and Interpreting MICs
Visual Endpoint Determination

The MIC is determined by visual inspection of the wells.
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e Use areading mirror or a similar setup to view the bottom of the wells.

e The growth control well (column 11) must show adequate turbidity or a distinct cell pellet (= 2
mm button).[3] The sterility control (column 12) must be clear.

e For azoles like voriconazole, the endpoint is not complete inhibition of growth. Instead, the
MIC is the lowest drug concentration that produces a prominent decrease in turbidity
(approximately 50% inhibition) compared to the growth control.[4][9][10] This is often
recorded as an MIC-2 endpoint.
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Fig 2. Visual determination of the MIC endpoint.

Interpretive Criteria (Breakpoints)
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The clinical significance of an MIC value is determined by comparing it to established clinical
breakpoints (CBPs) or epidemiological cutoff values (ECVs). These values help categorize an
isolate as Susceptible (S), Susceptible-Dose Dependent (SDD), Intermediate (I), or Resistant
(R). Breakpoints are species-specific and can differ between standards organizations (e.g.,
CLSI and EUCAST).

_ CLSI MIC Breakpoint EUCAST MIC Breakpoint

Organism Group

(ng/mL)[4][5][6] (ng/mL)[18]

] S: <0.06, R: >0.25 (for C.
Candida spp. S:<1,SDD: 2,R: >4 ]
albicans)

Aspergillus fumigatus S: <1, R: 22 (ECV-based) S:<1,R:>1
Aspergillus terreus ECV: 1 pg/mL[19] S:<1,R:>1

Note: Breakpoints are subject to revision. Always consult the most current documents from
CLSI (M27, M60, M38, M59) and EUCAST.[18][20]

Quality Control

Running quality control (QC) strains with known MIC ranges is mandatory for every batch of
tests to validate the results.

e QC Strains: Use ATCC-certified QC strains as recommended by CLSI.
e Procedure: Test the QC strains using the exact same method as the clinical isolates.

 Validation: The resulting MIC for the QC strain must fall within the acceptable range
published in the current CLSI M27/M60 or M38 documents. If the QC MIC is out of range,
the results for the test isolates are considered invalid, and troubleshooting is required.[3]
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QC Strain

Acceptable Voriconazole
MIC Range (pg/mL)

Primary Use

Candida parapsilosis ATCC

0.015-0.12 Yeast Testing[4][17]
22019
Candida krusei ATCC 6258 0.06 -0.5 Yeast Testing[4][17]
Aspergillus flavus ATCC )
0.12-0.5 Mold Testing[17]

204304

Troubleshooting

Problem

Potential Cause

Corrective Action

No growth in control well

Inoculum viability issue;
Inactive medium; Incorrect

incubation.

Verify culture viability; Prepare
fresh medium; Check incubator

settings.

Growth in sterility well

Contamination of medium or

plate.

Use aseptic technique; Use
fresh, sterile reagents and

materials.

QC MIC out of range (too high)

Inoculum too heavy;
Voriconazole solution
degraded or incorrect

concentration.

Re-standardize inoculum;
Prepare fresh voriconazole

solutions.[3]

QC MIC out of range (too low)

Inoculum too light;
Voriconazole solution too

concentrated.

Re-standardize inoculum;
Prepare fresh voriconazole

solutions.[3]

Cloudy samples/Precipitate

The drug or sample itself is not

fully soluble in the media.

Ensure complete dissolution of
voriconazole in DMSO before
preparing working solutions.
Consider using a surfactant
like Tween 80 at a low
concentration (e.g., 0.1%) if
sample turbidity is an issue,
but validate that it does not

affect fungal growth.[21]
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note & Protocol: Determination of
Voriconazole MIC by Broth Microdilution]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b182144#broth-microdilution-method-for-voriconazole-
mic-determination]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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